16-Anhydro Digitalin
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Overview
Description
16-Anhydro Digitalin is a cardiac glycoside with a 16-dehydroisosyringyl aglycone structure . Cardiac glycosides are a class of organic compounds known for their ability to increase the force of contraction of the heart muscle, making them valuable in the treatment of heart conditions such as congestive heart failure and arrhythmias .
Preparation Methods
The synthesis of 16-Anhydro Digitalin involves several steps, typically starting from naturally occurring digitalis glycosidesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
16-Anhydro Digitalin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products depending on the degree of oxidation and the presence of other functional groups .
Scientific Research Applications
16-Anhydro Digitalin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cardiac glycosides.
Biology: It is used to investigate the biological effects of cardiac glycosides on cellular processes and signaling pathways.
Medicine: It is studied for its potential therapeutic effects in treating heart conditions and other diseases.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
16-Anhydro Digitalin exerts its effects by inhibiting the Na-K-ATPase membrane pump, leading to an increase in intracellular sodium and calcium concentrations. This increase in calcium promotes the activation of contractile proteins such as actin and myosin, enhancing the force of heart muscle contractions . Additionally, it affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Comparison with Similar Compounds
16-Anhydro Digitalin is similar to other cardiac glycosides such as digitoxin and digoxin. it has a unique 16-dehydroisosyringyl aglycone structure that distinguishes it from these compounds . This structural difference may result in variations in its pharmacokinetics and pharmacodynamics, potentially offering distinct therapeutic advantages or disadvantages .
Similar compounds include:
Properties
Molecular Formula |
C36H54O13 |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H54O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h9,13,17,19-20,22-24,26-33,37,39-43H,5-8,10-12,14-16H2,1-4H3/t17-,19-,20+,22+,23-,24-,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1 |
InChI Key |
ZDSODPJBPQPOSB-KWSNVAPDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC=C5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC=C5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
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